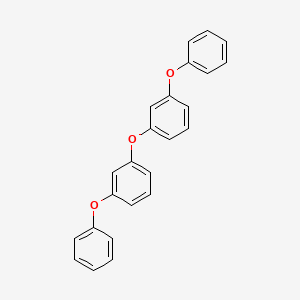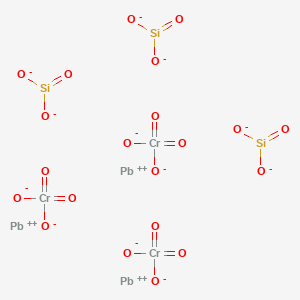
Trilead chromate silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trilead chromate silicate is a chemical compound with the molecular formula CrH2O8PbSi-6. It is known for its applications in various industries, particularly in pigments, ceramics, and glass manufacturing. The compound is recognized for its vibrant yellow color, which makes it a valuable pigment in different applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trilead chromate silicate can be synthesized through a reaction involving lead(II) nitrate, potassium chromate, and sodium silicate. The reaction typically occurs in an aqueous medium, where the reactants are mixed and heated to facilitate the formation of the compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale mixing of the raw materials in reactors. The process includes steps such as filtration, drying, and calcination to purify and stabilize the compound. The final product is then ground into a fine powder for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Trilead chromate silicate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different lead and chromium oxides.
Reduction: It can be reduced to lower oxidation states of lead and chromium.
Substitution: The silicate component can be substituted with other silicate or non-silicate groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions typically require acidic or basic conditions to facilitate the exchange of silicate groups
Major Products Formed:
Oxidation: Lead(IV) oxide and chromium(VI) oxide.
Reduction: Lead(II) oxide and chromium(III) oxide.
Substitution: Various lead silicates and chromates depending on the substituent used
Scientific Research Applications
Trilead chromate silicate has a wide range of applications in scientific research:
Chemistry: Used as a pigment in the synthesis of colored compounds and materials.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to heavy metal toxicity.
Medicine: Explored for its potential use in medical imaging and as a contrast agent.
Industry: Widely used in the production of ceramics, glass, and pigments due to its vibrant color and stability .
Mechanism of Action
The mechanism of action of trilead chromate silicate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets cellular components such as proteins and DNA, leading to oxidative stress and potential cellular damage.
Pathways Involved: The compound can induce the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular structures.
Comparison with Similar Compounds
Lead Chromate: Similar in composition but lacks the silicate component.
Lead Silicate: Contains lead and silicate but lacks the chromate component.
Chromium Silicate: Contains chromium and silicate but lacks the lead component
Uniqueness: Trilead chromate silicate is unique due to its combination of lead, chromium, and silicate components, which impart distinct chemical and physical properties. Its vibrant yellow color and stability make it particularly valuable in industrial applications compared to other similar compounds .
Properties
CAS No. |
69011-07-0 |
|---|---|
Molecular Formula |
Cr3O21Pb3Si3-6 |
Molecular Weight |
1.20e+03 g/mol |
IUPAC Name |
dioxido(dioxo)chromium;dioxido(oxo)silane;lead(2+) |
InChI |
InChI=1S/3Cr.3O3Si.12O.3Pb/c;;;3*1-4(2)3;;;;;;;;;;;;;;;/q;;;3*-2;;;;;;;6*-1;3*+2 |
InChI Key |
MFFYMVLFABEPKP-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



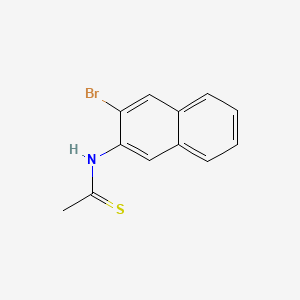
![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)
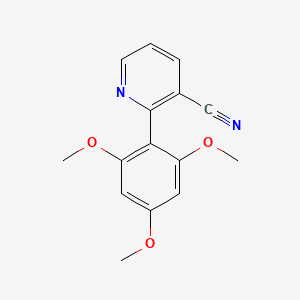
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)



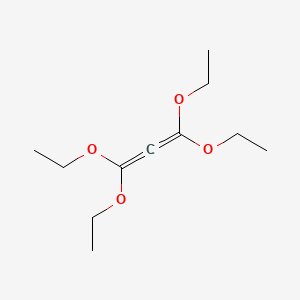
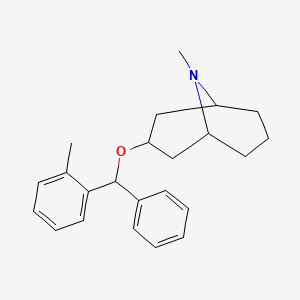

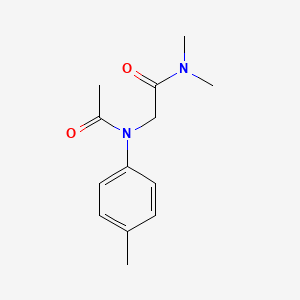
![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)
